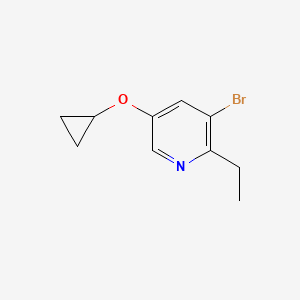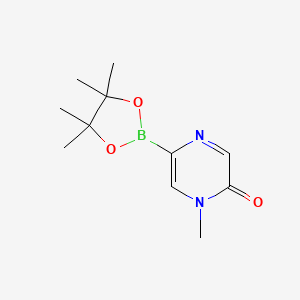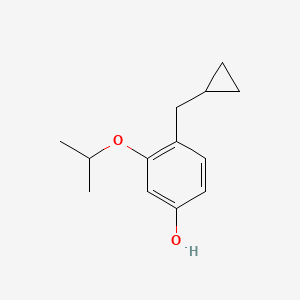
4-(Cyclopropylmethyl)-3-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethyl)-3-isopropoxyphenol is an organic compound characterized by a phenolic structure with a cyclopropylmethyl and an isopropoxy group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-3-isopropoxyphenol typically involves the protection of phenols using the cyclopropylmethyl group. One common method involves the use of (bromomethyl)cyclopropane as a synthetic building block . The reaction conditions often require the presence of a base such as sodium hydroxide and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions would depend on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethyl)-3-isopropoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as sodium hypobromite.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Sodium hypobromite in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated phenols.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethyl)-3-isopropoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylmethyl)-3-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the cyclopropylmethyl group may enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl Phenol: Similar structure but lacks the isopropoxy group.
Isopropoxy Phenol: Similar structure but lacks the cyclopropylmethyl group.
Cyclopropylmethyl Isopropyl Ether: Similar functional groups but different core structure.
Uniqueness
4-(Cyclopropylmethyl)-3-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups on the phenolic ring.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(cyclopropylmethyl)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-13-8-12(14)6-5-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
Clave InChI |
PWHUAUBHCVITBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




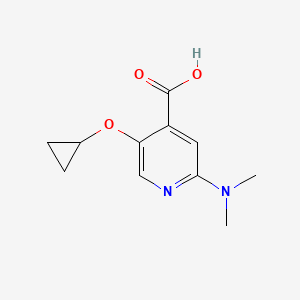
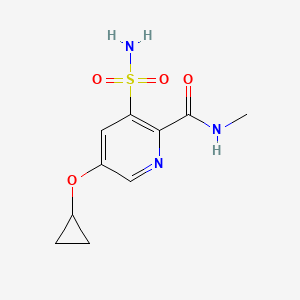
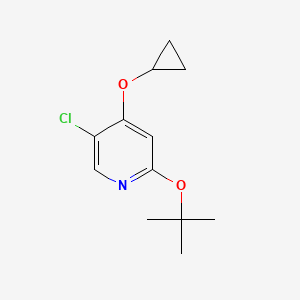
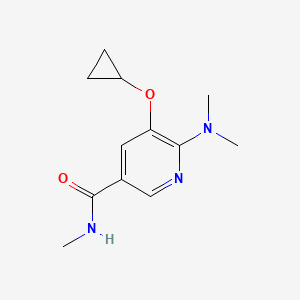
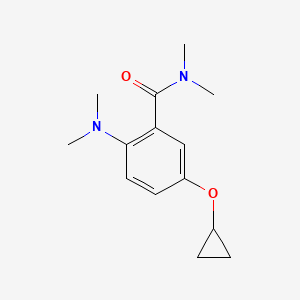
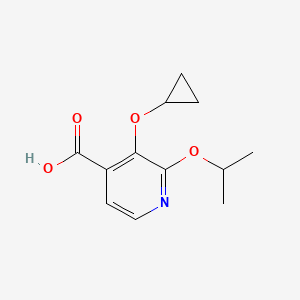
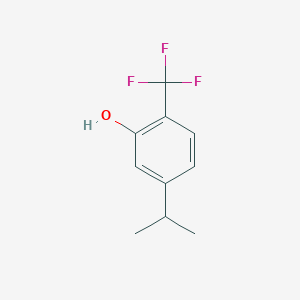
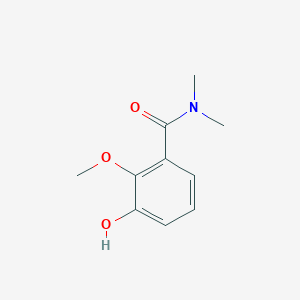

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
